molecular formula C12H13N B8719596 2-Propenenitrile, polymer with (1-methylethenyl)benzene CAS No. 215369-94-1

2-Propenenitrile, polymer with (1-methylethenyl)benzene

Cat. No.: B8719596
CAS No.: 215369-94-1
M. Wt: 171.24 g/mol
InChI Key: VNNBZUFJRRODHO-UHFFFAOYSA-N
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Description

2-Propenenitrile, polymer with (1-methylethenyl)benzene is a copolymer formed from the monomers acrylonitrile and alpha-methylstyrene. This compound is known for its excellent heat resistance, mechanical properties, and dimensional stability. It is widely used in various industrial applications, particularly in the production of high-performance plastics and resins .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propenenitrile, polymer with (1-methylethenyl)benzene copolymers are typically synthesized through radical emulsion polymerization. The monomers are metered into a reaction mixture containing a radical initiator and an emulsifier in an aqueous phase. The polymerization is carried out at temperatures ranging from 40°C to 80°C .

Industrial Production Methods: In industrial settings, the production of acrylonitrile alpha-methylstyrene copolymers involves the emulsion polymerization of 65-75% alpha-methylstyrene and 25-35% acrylonitrile. The monomer mixture is added gradually to control the heat of polymerization, ensuring efficient heat removal and high-quality copolymer production .

Chemical Reactions Analysis

Types of Reactions: 2-Propenenitrile, polymer with (1-methylethenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of the copolymer, and various substituted compounds .

Mechanism of Action

The mechanism by which acrylonitrile alpha-methylstyrene exerts its effects involves the interaction of its molecular structure with various targets. The nitrile group in acrylonitrile can participate in hydrogen bonding and dipole-dipole interactions, while the alpha-methylstyrene component provides rigidity and stability to the copolymer. These interactions contribute to the compound’s overall properties, such as heat resistance and mechanical strength .

Properties

CAS No.

215369-94-1

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

prop-2-enenitrile;prop-1-en-2-ylbenzene

InChI

InChI=1S/C9H10.C3H3N/c1-8(2)9-6-4-3-5-7-9;1-2-3-4/h3-7H,1H2,2H3;2H,1H2

InChI Key

VNNBZUFJRRODHO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=CC=C1.C=CC#N

Related CAS

25747-74-4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A one-gallon, glass-lined latex reactor was charged with 1691 g of deionized water, 107 g of polystyrene seed latex (400 Angstrom number average particle size) (30% active), 0.2 g of disodium ethylene diaminetetraacetic acid, 1.0 g of sodium bicarbonate, and 20 g of 43% aqueous sodium n-dodecylbenzene sulfonate. The mixture was purged with nitrogen, and the reactor was then evacuated with a water aspirator three times at room temperature. After the final evacuation, the reactor was pressurized with 10 psi (69 KPa) of nitrogen. The reactor was heated to 85° C. and stirred at 150 rpm. An aqueous feed consisting of 154 g of water, 27.7 g of 43% aqueous sodium n-dodecylbenzene sulfonate, and 2.7 g of sodium persulfate and a monomer feed consisting of 750 g of α-methylstyrene, 187.5 g of acrylonitrile, (providing a ratio α-methylstyrene/acrylonitrile of 80/20) and 0.68 g of n-octyl mercaptan (first monomer feed stream) were started simultaneously and added at rates of 37.4 and 234.6 g per hour to the reaction, respectively. After four hours, addition of first monomer feed stream was halted and the second monomer feed stream consisting of 41.4 g of acrylonitrile and 0.53 g of n-octyl mercaptan was started at a rate of 20.7 g per hour. The aqueous feed rate was changed to 15.5 g per hour. The additions of aqueous feed and second monomer stream were continued for three additional hours. Total monomer feed resulted in a ratio, α-methylstyrene/acrylonitrile, of 77/23. The second monomer feed was then halted, the aqueous feed continued for an additional 15 minutes, and the mixture was retained at 85° C. for 15 minutes. An antifoaming agent (antifoam H-10, 15% active, available from Dow Corning Corporation) was added and volatile components were steam distilled from the mixture. The reaction went to 92% conversion.
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Synthesis routes and methods II

Procedure details

A one-gallon, glass-lined latex reactor was charged with 1691 g of deionized water, 107 g of polystyrene seed latex (400 Angstrom number average particle size) (30% active), 0.2 g of disodium ethylene diaminetetraacetic acid, 1.0 g of sodium bicarbonate, and 20 g of 43% aqueous sodium n-dodecylbenzene sulfonate. The mixture was purged with nitrogen, and the reactor was then evacuated with a water aspirator three times at room temperature. After the final evacuation, the reactor was pressurized with 10 psi (69 KPa) of nitrogen. The reactor was heated to 85° C. and stirred at 150 rpm. An aqueous feed consisting of 154 g of water, 27.7 g of 43% aqueous sodium n-dodecylbenzene sulfonate, and 2.7 g of sodium persulfate and a monomer feed consisting of 750 g of α-methylstyrene, 187.5 g of acrylonitrile, (providing a ratio α-methylstyrene/acrylonitrile of 80/20) and 0.68 g of n-octyl mercaptan (first monomer feed stream) were started simultaneously and added at rates of 37.4 and 234.6 g per hour to the reaction, respectively. After four hours, addition of first monomer feed stream was halted and the second monomer feed stream consisting of 41.4 g of acrylonitrile and 0.53 g of n-octyl mercaptan was started at a rate of 20.7 g per hour. The aqueous feed rate was changed to 15.5 g per hour. The additions of aqueous feed and second monomer stream were continued for three additional hours. Total monomer feed resulted in a ratio, α-methylstyrene/acrylonitrile, of 77/23. The second monomer feed was then halted, the aqueous feed continued for an additional 15 minutes, and the mixture was retained at 85° C. for 15 minutes. An antifoaming agent (antifoam H-10, 15% active, available from Dow Corning Corporation) was added and volatile components were steam distilled from the mixture. The reaction went to 92% conversion.
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polystyrene
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Synthesis routes and methods III

Procedure details

In a reactor which had been replaced with nitrogen, pure water (150 parts), potassium persulfate (0.5 part) and sodium laurylsulfate (2 parts) were charged and heated to 70° C. while stirring. Then, a mixed monomer solution of acrylonitrile (30 parts), α-methylstyrene (70 parts) and tert.-dodecylmercaptan (0.2 part) was continuously added over 5 hours. The polymerization system was heated to 75° C. and aged for 5 hours to complete the polymerization to obtain a latex of acrylonitrile-α-methylstyrene copolymer.
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